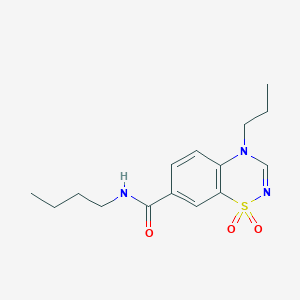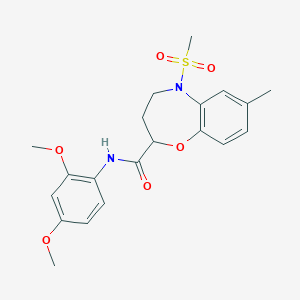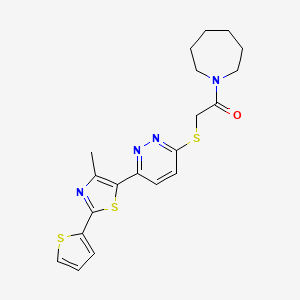
N-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide (let’s call it NBPTD ) belongs to the intriguing class of heterocyclic compounds. Its chemical structure features a 1,2,4-benzothiadiazine ring with a carboxamide group and a butyl and propyl substituent. The compound’s unique arrangement of atoms gives rise to diverse pharmacological activities .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to NBPTD. One notable approach involves the cyclization of appropriate precursors, followed by oxidation to form the 1,1-dioxide. Researchers have explored various reaction conditions and reagents to achieve efficient synthesis.
Industrial Production: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions. These processes ensure consistent yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity: NBPTD participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, leading to the formation of its 1,1-dioxide form.
Substitution: Reacts with nucleophiles or electrophiles at different positions on the benzothiadiazine ring.
Reduction: Can be reduced to its corresponding amine derivative.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Substitution: Alkylating agents, halogens, or Lewis acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products: The primary product of NBPTD’s oxidation is the 1,1-dioxide form. Substituted derivatives may also result from specific reactions.
Scientific Research Applications
NBPTD’s versatility extends across scientific domains:
Medicine: Investigated for antihypertensive, antidiabetic, and anticancer properties.
Biology: Explored as a KATP channel activator and AMPA receptor modulator.
Chemistry: Serves as a scaffold for designing novel compounds.
Mechanism of Action
NBPTD’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate the precise pathways and receptors involved.
Comparison with Similar Compounds
NBPTD stands out due to its unique combination of substituents and its 1,1-dioxide moiety. Similar compounds include other benzothiadiazines, but NBPTD’s distinct features set it apart.
Properties
Molecular Formula |
C15H21N3O3S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-butyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C15H21N3O3S/c1-3-5-8-16-15(19)12-6-7-13-14(10-12)22(20,21)17-11-18(13)9-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,16,19) |
InChI Key |
HVKIHQPSQJAWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)N(C=NS2(=O)=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11229284.png)
![2-(2-Methylpropyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229292.png)
![2'-(2-methoxyethyl)-N-(4-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11229297.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11229298.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11229303.png)
![3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea](/img/structure/B11229306.png)
![6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229312.png)
![4-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11229314.png)


![5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11229336.png)
![N-(2,4-difluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229344.png)
![N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11229350.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11229362.png)
